molecular formula C13H11ClN4 B12909661 N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-67-3

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12909661
CAS No.: 823806-67-3
M. Wt: 258.70 g/mol
InChI Key: AGGQHLWBDKDXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine-3-amide-one
  • [1,2,4]Triazolo[4,3-a]quinoxaline

Uniqueness

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of a chlorine atom on the phenyl ring. This structural feature can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

CAS No.

823806-67-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H11ClN4/c1-9-8-18-12(6-15-9)16-7-13(18)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3

InChI Key

AGGQHLWBDKDXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.